molecular formula C7H7F3O2 B6313245 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester CAS No. 1858242-51-9

2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester

Cat. No. B6313245
CAS RN: 1858242-51-9
M. Wt: 180.12 g/mol
InChI Key: PCBSZYSXJANLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester (2,3,3-TFCBE) is a synthetic organic compound with a trifluoromethyl group on the cyclobutene ring. It is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. 2,3,3-TFCBE has been used as a starting material in the synthesis of 2,3,3-trifluorocyclobutene-1-carboxylic acid, which has been used as a building block for the synthesis of a variety of biologically active compounds.

Mechanism of Action

2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester acts as a proton donor in the synthesis of biologically active compounds. It is believed to interact with the target molecule and form a covalent bond with it, which then facilitates the formation of the desired product.
Biochemical and Physiological Effects
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-malarial activity. It has also been shown to have anti-viral, anti-fungal, and anti-HIV activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester in lab experiments is its ability to act as a proton donor in the synthesis of biologically active compounds. This makes it an ideal starting material for the synthesis of a variety of biologically active compounds. However, it is important to note that the reaction conditions must be carefully controlled in order to ensure that the desired product is obtained. Additionally, the product is not always stable and may degrade in the presence of light or heat.

Future Directions

Future research on 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester could focus on the development of new synthetic methods for its synthesis, as well as on the development of new compounds that can be synthesized using it as a starting material. Additionally, further research could be carried out to explore its potential applications in medicinal chemistry, as well as its potential as a therapeutic agent. Finally, further research could be carried out to explore its potential as a building block in the synthesis of other biologically active compounds.

Synthesis Methods

The synthesis of 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester is generally achieved by the reaction of cyclobutene-1-carboxylic acid with trifluoroacetic anhydride. This reaction takes place in the presence of an acid catalyst and is generally carried out at temperatures between 0-80°C. The reaction is typically complete within 1-2 hours.

Scientific Research Applications

2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has been used in the synthesis of several biologically active compounds, including the antimalarial drug artemisinin, the anti-cancer drug doxorubicin, and the anti-inflammatory drug diclofenac. It has also been used in the synthesis of several natural products, such as the anti-fungal agent epoxiconazole, the anti-inflammatory agent indomethacin, and the anti-HIV drug zidovudine.

properties

IUPAC Name

ethyl 2,3,3-trifluorocyclobutene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-7(9,10)5(4)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBSZYSXJANLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(C1)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.